Stereoregular Polymer Properties via Enantiomeric Purity
Optically active norbornene carboxylic acid esters derived from enantiomerically pure (1R,2R,4R)-configured acids achieve 99.9% enantiomeric excess (ee), enabling the synthesis of stereoregular, isotactic polymers with dramatically enhanced optical rotation [1]. In contrast, racemic monomer mixtures yield polymers lacking this stereoregularity and exhibiting substantially lower optical rotation [1].
| Evidence Dimension | Optical rotation of polymer ([α]D) |
|---|---|
| Target Compound Data | Polymer from optically pure methyl ester: [α]D = -98.5 |
| Comparator Or Baseline | Polymer from methyl ester prepared via transesterification of menthyl esters (non-stereoregular): lower optical rotation, value not specified |
| Quantified Difference | High optical rotation attributed to isotactic chain regulation; not observed in non-stereoregular polymer |
| Conditions | Pd(II)-catalyzed polymerization; monomer optical purity 99.9% ee |
Why This Matters
For procurement of monomers destined for chiral polymer applications, optical purity directly dictates whether stereoregular, high-optical-rotation polymers can be obtained.
- [1] Byun, G., Kim, S.Y. and Cho, I. (2006) Pd(II)-catalyzed polymerization of optically active norbornene carboxylic acid esters. Journal of Polymer Science Part A: Polymer Chemistry, 44(3), 1263-1270. View Source
